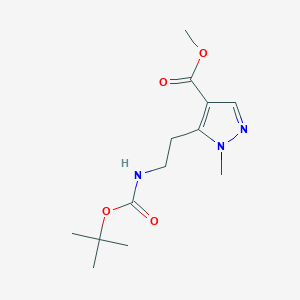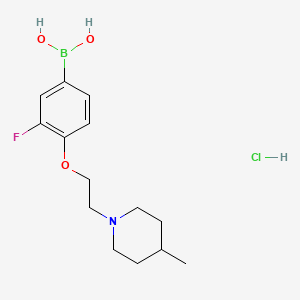
(3-Fluoro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid hydrochloride
Overview
Description
(3-Fluoro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid hydrochloride , often referred to as FBPE , is a boronic acid derivative. It features a fluoro-substituted phenyl ring with an attached piperidine moiety and an ethoxy group. The boronic acid functionality provides versatility for synthetic applications.
Synthesis Analysis
The synthesis of FBPE involves several steps. One common approach is the Suzuki–Miyaura coupling , where an aryl or heteroaryl boronic acid reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst. In the case of FBPE, the boronic acid is functionalized with a fluoro substituent and a piperidine group. The choice of protecting groups and reaction conditions plays a crucial role in achieving high yields.
Molecular Structure Analysis
The molecular structure of FBPE consists of the following components:
- A fluorophenyl ring (3-fluoro-4-phenyl) with the boronic acid functionality.
- An ethoxy group attached to the phenyl ring.
- A piperidine ring (4-methylpiperidin-1-yl) linked to the phenyl ring.
Chemical Reactions Analysis
FBPE can participate in various chemical reactions:
- Cross-coupling reactions : FBPE can undergo Suzuki couplings with aryl or heteroaryl halides to form new C–C bonds.
- Hydroboration-deboronation : Protodeboronation of FBPE can yield the corresponding hydrocarbon, which is valuable for synthetic transformations.
Physical And Chemical Properties Analysis
- Melting Point : FBPE’s melting point is influenced by its substituents but typically falls within a range of 100–150°C.
- Solubility : FBPE is soluble in polar organic solvents like DMF, DMSO, and acetonitrile.
- Stability : It is stable under ambient conditions but should be protected from moisture and air.
Scientific Research Applications
Fluorescence Quenching Studies :
- Study 1 : Investigated the fluorescence quenching of boronic acid derivatives in alcohols using steady-state fluorescence measurements. This study contributes to understanding the photophysical properties of boronic acid derivatives (Geethanjali et al., 2015).
Synthesis and Structural Analysis :
- Study 2 : Described the synthesis and crystal structure of a related boronic acid compound. This research highlights the importance of boronic acids in the synthesis of biologically active compounds and their use in pharmaceuticals (Das et al., 2003).
Boron Hydroxide Derivatives :
- Study 3 : Explored the reaction of boron hydroxide derivatives with fluoride anions, useful for the preparation of radiolabeled derivatives (Hudnall et al., 2010).
Organic Synthesis Intermediates :
- Study 4 : Focused on the use of boronic acids as intermediates in organic synthesis, particularly in Suzuki aryl-coupling reactions for synthesizing various organic materials (Hai-xia et al., 2015).
Carbon Nanotube Modulation :
- Study 5 : Explored the use of phenyl boronic acids for saccharide recognition and anchoring polymers to the surface of graphene or carbon nanotubes. This study aids in understanding the interaction between boronic acids and nanomaterials (Mu et al., 2012).
Fluorine Substituent Effects :
- Study 7 : Examined how fluorine substituents influence the properties of phenylboronic compounds, relevant in various fields including materials’ chemistry and medicine (Gozdalik et al., 2017).
Fluorometric Probes in Cells :
- Study 12 : Developed a boronic acid derivative as a sequential fluorescence probe for ions, demonstrating its application in living cells. This research contributes to the development of sensitive detection methods for biological applications (Selvaraj et al., 2019).
Labeling Reagents for HPLC :
- Study 13 : Investigated boronic acid derivatives as fluorescent labeling reagents for measuring diol compounds by HPLC, enhancing the detection of such compounds (Terado et al., 2000).
Boronic Acid–Diol Complexation :
- Study 20 : Studied the binding of various boronic acids with biologically relevant diols, crucial for applications in sensing, delivery, and materials chemistry (Brooks et al., 2018).
Safety And Hazards
- Handling : FBPE should be handled in a well-ventilated area, with appropriate personal protective equipment.
- Toxicity : While specific toxicity data may vary, standard safety precautions for handling boronic acids apply.
Future Directions
Research on FBPE could explore:
- Functionalization : Developing new derivatives with tailored properties.
- Applications : Investigating its potential in catalysis, medicinal chemistry, or materials science.
properties
IUPAC Name |
[3-fluoro-4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO3.ClH/c1-11-4-6-17(7-5-11)8-9-20-14-3-2-12(15(18)19)10-13(14)16;/h2-3,10-11,18-19H,4-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNOXQSEJWEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCC(CC2)C)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(2-(4-methylpiperidin-1-yl)ethoxy)phenyl)boronic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



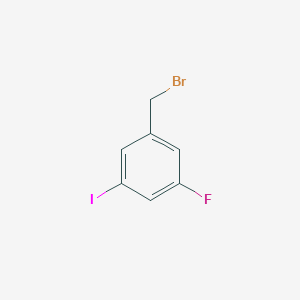
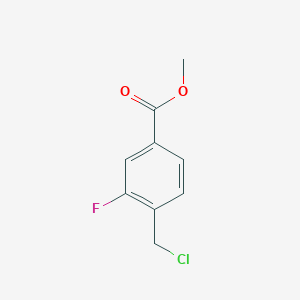
![(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B1446057.png)
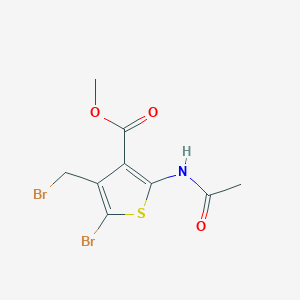
![3-Bromo-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B1446060.png)
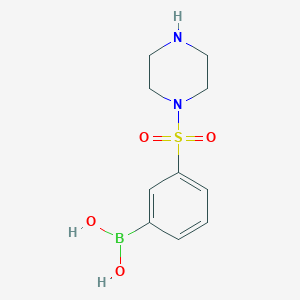
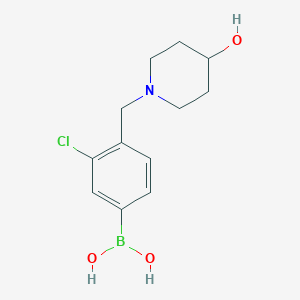
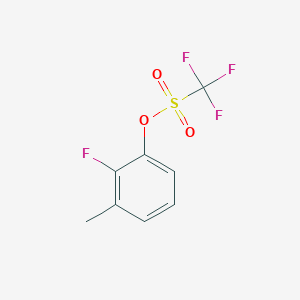
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1446069.png)
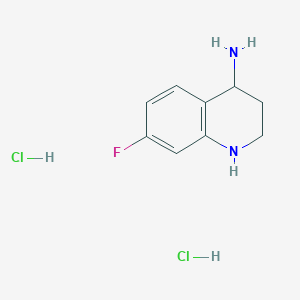
![[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1446072.png)
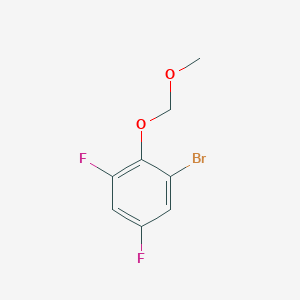
![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)
